molecular formula C7H4N2O2 B1272958 2,1,3-Benzoxadiazole-5-carbaldehyde CAS No. 32863-33-5

2,1,3-Benzoxadiazole-5-carbaldehyde

Cat. No. B1272958
CAS RN: 32863-33-5
M. Wt: 148.12 g/mol
InChI Key: STVDCFOBQWMSHN-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole-5-carbaldehyde is a chemical compound with the molecular formula C7H4N2O2 . It is also known by other names such as Benzo[c][1,2,5]oxadiazole-5-carbaldehyde and 5-Formylbenzofurazan .


Synthesis Analysis

The synthesis of 2,1,3-Benzoxadiazole derivatives has been reported in several studies . For instance, one study described the synthesis and characterization of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system . Another study reported the synthesis of new structural hybrids of benzofuroxan and benzothiazole derivatives by nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of 2,1,3-Benzoxadiazole-5-carbaldehyde consists of a benzoxadiazole ring attached to a carbaldehyde group . The InChI code for this compound is 1S/C7H4N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H .


Chemical Reactions Analysis

2,1,3-Benzoxadiazole derivatives are known for their high reactivity and are often used as building blocks for organic and organoelement synthesis . They are particularly useful in the design of a wide variety of aromatic azoles .


Physical And Chemical Properties Analysis

The molecular weight of 2,1,3-Benzoxadiazole-5-carbaldehyde is 148.12 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Anti-Cancer Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2,1,3-Benzoxadiazole derivatives have been studied for their potential anti-cancer activity . The derivatives of 2,1,3-benzoxadiazole have been found to inhibit the enzyme of detoxification, enhancing the anti-cancer activity of drugs .
  • Methods of Application: The study used three methods (HF, DFT, and MP2) using a collection of basis sets to determine atomic and molecular properties for 2,1,3-benzoxadiazole . DFT reactivity descriptors of the system were calculated to identify changes in the reactivity of the system in gas and aqueous phases .
  • Results: The study successfully identified compounds related to good oral absorption . The 2,1,3-benzoxadiazole and its derivatives have shown considerable attention to inhibit this enzyme of detoxification and to enhance the anticancer activity of drugs .

Optoelectronic Material

  • Scientific Field: Material Science
  • Application Summary: 2,1,3-Benzoxadiazole is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling, and structure determination of enzymes .
  • Methods of Application: The study did not provide specific methods of application or experimental procedures .
  • Results: The study mentioned that fluorophores with a difference of over 100 nm between absorption and photoluminescence maxima are of great interest, as they reduce the intersection between the absorbed and emitted light bands and thus give higher signal-to-noise ratios in analytical applications .

Organic Optoelectronics

  • Scientific Field: Material Science
  • Application Summary: 2,1,3-Benzoxadiazole is used in the development of solution-processed small molecules for organic optoelectronics . These small molecules exhibited an absorption maximum at around 347 nm, as expected for electronic transitions of the π – π * type, an optical band gap of 2.74 eV, and strong PL emission located in the red region .
  • Methods of Application: The study reported the opto-electrical properties of conjugated small molecules of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in thin films . The energy levels of lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) were determined by cyclic voltammetry .
  • Results: The charge carrier mobility was assessed to be 9.64 × 10^-5 cm^2 V^-1 s^-1 . Mott-Schottky measurements were also performed .

Fluorogenic Reagent

  • Scientific Field: Biochemistry
  • Application Summary: Benzoxadiazole is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling, and structure determination of enzymes . Fluorophores with a difference of over 100 nm between absorption and photoluminescence maxima are of great interest, as they reduce the intersection between the absorbed and emitted light bands and thus give higher signal-to-noise ratios in analytical applications .
  • Methods of Application: The study did not provide specific methods of application or experimental procedures .
  • Results: The study mentioned that benzoxadiazole has not been widely studied as an optoelectronic material compared to other famous electron-deficient units such as benzothiadiazole and diketopyrrolopyrrole .

Safety And Hazards

According to the safety data sheet, 2,1,3-Benzoxadiazole-5-carbaldehyde should be kept away from heat and sources of ignition . Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) .

Future Directions

While specific future directions for 2,1,3-Benzoxadiazole-5-carbaldehyde are not mentioned in the literature, benzoxadiazole derivatives in general are of great interest in the field of photoluminescent compounds and light technology . Their properties and chemical reactivity make them fundamental for the design of organic electronic devices .

properties

IUPAC Name

2,1,3-benzoxadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVDCFOBQWMSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379964
Record name 2,1,3-benzoxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzoxadiazole-5-carbaldehyde

CAS RN

32863-33-5
Record name 2,1,3-benzoxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzo[c][1,2,5]oxadiazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

AgNO3 (163 g) in 2 L of water was added to a refluxing mixture of dibromomethylbenzofurazan (122 g, 418 mmol) in EtOH (1 L). Heating at reflux temperature was continued for 2 h. The mixture was cooled, the precipitated AgBr was removed by filtration through Celite, and the solvent was concentrated. The resulting solution was extracted with toluene (10×100 mL), dried over magnesium sulfate, and the solvent was removed in vacuo. The residue was chromatograghed (EtOAc/hexane, 1/125), giving the title aldehyde (48.2 g, 78%) as a white solid: 1H NMR δ 7.92 (m, 2H), 8.39 (s, 1 H), 10.10 (s, 1 H).
Name
dibromomethylbenzofurazan
Quantity
122 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
163 g
Type
catalyst
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
TB Beghyn, J Charton, F Leroux… - Journal of medicinal …, 2012 - ACS Publications
In a recent paper, we have described the discovery of antimalarial compounds derived from tadalafil, using a drug-to-genome-to-drug approach ( J. Med. Chem. 2011 , 54 ( 9 ), pp 3222 …
Number of citations: 23 pubs.acs.org

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